6-Fluorospiro[chroman-2,4'-piperidine]-HCl
Overview
Description
6-Fluorospiro[chroman-2,4’-piperidine]-HCl is a chemical compound that belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The presence of fluorine in the molecule enhances its metabolic stability and bioavailability, making it a valuable scaffold for drug development .
Mechanism of Action
Target of Action
This compound is a member of the six-membered tricyclic molecule that contains nitrogen and oxygen
Mode of Action
It is known that the compound contains a piperidine ring, which is attached to the bicyclic chroman-4-one . This structure may influence its interaction with its targets and the resulting changes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluorospiro[chroman-2,4’-piperidine]-HCl typically involves a multi-step process One common method starts with the preparation of the chromanone intermediate, which is then subjected to a spirocyclization reaction with a piperidine derivativeThe final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluorospiro[chroman-2,4’-piperidine]-HCl has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in treating various diseases, including cancer, neurological disorders, and infectious diseases.
Comparison with Similar Compounds
Spiro[chroman-2,4’-piperidine]-HCl: Lacks the fluorine atom, which may result in lower metabolic stability and bioavailability.
6-Chlorospiro[chroman-2,4’-piperidine]-HCl: Contains a chlorine atom instead of fluorine, which can alter its chemical properties and biological activity.
6-Methylspiro[chroman-2,4’-piperidine]-HCl: The presence of a methyl group instead of fluorine can affect the compound’s lipophilicity and pharmacokinetics.
Uniqueness: The presence of the fluorine atom in 6-Fluorospiro[chroman-2,4’-piperidine]-HCl distinguishes it from its analogs, providing enhanced metabolic stability, bioavailability, and potentially improved therapeutic efficacy .
Properties
IUPAC Name |
6-fluorospiro[3,4-dihydrochromene-2,4'-piperidine];hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO.ClH/c14-11-1-2-12-10(9-11)3-4-13(16-12)5-7-15-8-6-13;/h1-2,9,15H,3-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIYPEDTJUXAOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)OC3=C1C=C(C=C3)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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